![molecular formula C11H17NO3 B12527356 1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid CAS No. 652172-88-8](/img/structure/B12527356.png)
1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclopropane ring attached to the carbonyl group and a cyclohexane ring attached to the amino group
Synthetic Routes and Reaction Conditions:
Alkylation of Glycine Equivalents: One of the methods involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: The cyclopropane ring can also be introduced through the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group or the cyclopropane ring is oxidized to form various products.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the cyclopropane ring.
Substitution: The compound can participate in substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a probe for studying biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the associated biochemical pathways. The cyclopropane and cyclohexane rings contribute to the compound’s stability and reactivity, influencing its interactions with biological molecules.
Comparaison Avec Des Composés Similaires
1-Aminocyclohexanecarboxylic acid: This compound is similar in structure but lacks the cyclopropane ring. .
1-Aminocyclopropane-1-carboxylic acid: This compound contains a cyclopropane ring but lacks the cyclohexane ring.
Uniqueness: 1-[(Cyclopropanecarbonyl)amino]cyclohexane-1-carboxylic acid is unique due to the presence of both cyclopropane and cyclohexane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
652172-88-8 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
1-(cyclopropanecarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-9(8-4-5-8)12-11(10(14)15)6-2-1-3-7-11/h8H,1-7H2,(H,12,13)(H,14,15) |
Clé InChI |
LLXUWSJDODVIOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)NC(=O)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


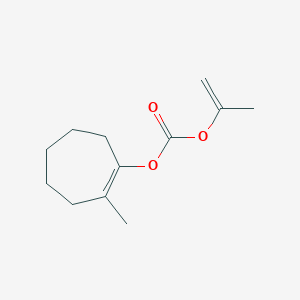
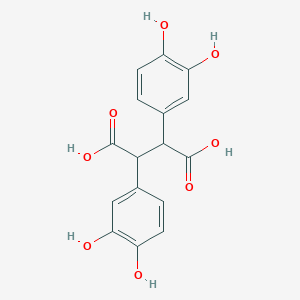
![4-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B12527297.png)

![N-{2-Cyano-3-[4-(propan-2-yl)phenyl]prop-2-en-1-yl}acetamide](/img/structure/B12527314.png)
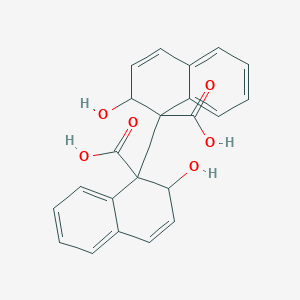

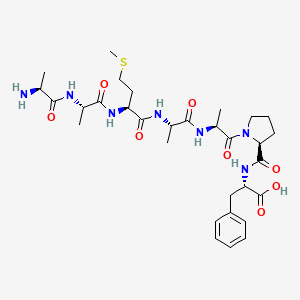
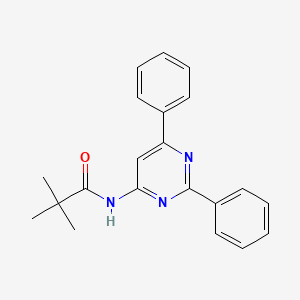

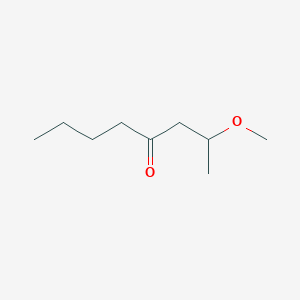
![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
![2-[(3,4-Dihydroxyphenyl)methyl]-4,7-dihydroxy-1-benzofuran-3(2H)-one](/img/structure/B12527350.png)
